molecular formula C9H10Cl2O2 B13689512 1-(Dichloromethyl)-2,3-dimethoxybenzene

1-(Dichloromethyl)-2,3-dimethoxybenzene

Cat. No.: B13689512
M. Wt: 221.08 g/mol
InChI Key: DJZZMOQLXGGOHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Dichloromethyl)-2,3-dimethoxybenzene is an organic compound characterized by the presence of a dichloromethyl group attached to a benzene ring substituted with two methoxy groups at the 2 and 3 positions

Preparation Methods

The synthesis of 1-(Dichloromethyl)-2,3-dimethoxybenzene can be achieved through several methods. One common approach involves the reaction of 2,3-dimethoxybenzaldehyde with dichloromethane in the presence of a strong base such as sodium hydroxide. This reaction typically occurs under reflux conditions, resulting in the formation of the desired compound.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can further enhance the yield and purity of the product.

Chemical Reactions Analysis

1-(Dichloromethyl)-2,3-dimethoxybenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the dichloromethyl group to a methyl group, resulting in the formation of 2,3-dimethoxytoluene.

    Substitution: The dichloromethyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.

Major products formed from these reactions include 2,3-dimethoxybenzoic acid, 2,3-dimethoxybenzaldehyde, and 2,3-dimethoxytoluene.

Scientific Research Applications

1-(Dichloromethyl)-2,3-dimethoxybenzene has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical transformations and reaction mechanisms.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways. Its interactions with biological molecules provide insights into enzyme specificity and activity.

    Medicine: Research into potential pharmaceutical applications includes investigating its role as a precursor for drug development. Its structural features may contribute to the design of novel therapeutic agents.

    Industry: The compound’s chemical properties make it suitable for use in the production of specialty chemicals and materials. Its reactivity and stability are advantageous in various industrial processes.

Mechanism of Action

The mechanism by which 1-(Dichloromethyl)-2,3-dimethoxybenzene exerts its effects involves interactions with specific molecular targets. The dichloromethyl group can undergo metabolic transformations, leading to the formation of reactive intermediates. These intermediates can interact with cellular components, affecting various biochemical pathways. The compound’s methoxy groups may also play a role in modulating its reactivity and interactions with biological molecules.

Comparison with Similar Compounds

1-(Dichloromethyl)-2,3-dimethoxybenzene can be compared with similar compounds such as dichloromethane and 1-dichloromethyl-3,3-dialkyl-3,4-dihydroisoquinolines. While dichloromethane is a simple chlorinated solvent, this compound has additional functional groups that enhance its reactivity and potential applications. The presence of methoxy groups distinguishes it from other dichloromethyl-substituted compounds, providing unique chemical and biological properties.

Similar compounds include:

  • Dichloromethane
  • 1-Dichloromethyl-3,3-dialkyl-3,4-dihydroisoquinolines
  • α,α-Dichloromethyl methyl ether

Properties

Molecular Formula

C9H10Cl2O2

Molecular Weight

221.08 g/mol

IUPAC Name

1-(dichloromethyl)-2,3-dimethoxybenzene

InChI

InChI=1S/C9H10Cl2O2/c1-12-7-5-3-4-6(9(10)11)8(7)13-2/h3-5,9H,1-2H3

InChI Key

DJZZMOQLXGGOHR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1OC)C(Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.